

Application Notes and Protocols for LY3007113 In Vivo Dosing in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

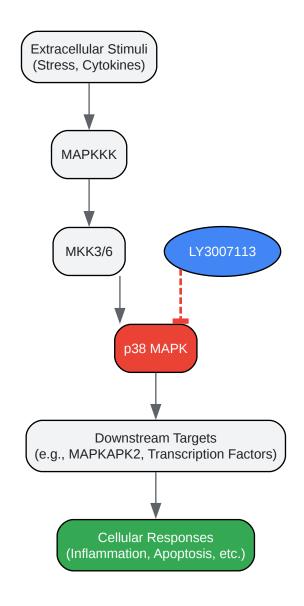
These application notes provide a comprehensive overview of the in vivo application of **LY3007113**, a potent and orally active p38 mitogen-activated protein kinase (MAPK) inhibitor, in various mouse models of cancer. While specific dosing regimens for **LY3007113** in preclinical mouse models are not extensively detailed in publicly available literature, this document consolidates the existing information and provides generalized protocols based on studies with similar p38 MAPK inhibitors.

Mechanism of Action

LY3007113 functions by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, and is implicated in tumor cell proliferation, survival, migration, and invasion. By blocking p38 MAPK, **LY3007113** can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

p38 MAPK Signaling Pathway





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Caption: The p38 MAPK signaling cascade and the inhibitory action of LY3007113.

In Vivo Applications of LY3007113 in Mouse Models

Preclinical studies have demonstrated the in vivo activity of orally administered **LY3007113** in various mouse xenograft models.[1] These studies have primarily focused on its anti-tumor efficacy.

Summary of In Vivo Studies



| Mouse Model | Cancer Type | Key Findings | Citation |
|-------------|-------------------------------|---|----------|
| Xenograft | Human Glioblastoma (U87MG) | Inhibition of p- MAPKAP-K2 in tumors. | [1] |
| Xenograft | Human Ovarian Cancer | Demonstrated anti- tumor activity. | [1] |
| Xenograft | Human Kidney Cancer | Showed anti-tumor efficacy. | [1] |
| Xenograft | Human Leukemia | Exhibited anti- leukemic activity. | [1] |

Dosing Information in Mouse Models

Specific, quantitative dosing data for **LY3007113** in mouse models from peer-reviewed publications is limited. However, information from studies on other oral p38 MAPK inhibitors can provide a valuable reference for designing initial in vivo experiments.

Reference Dosing for Oral p38 MAPK Inhibitors in

Mouse Xenograft Models

| Compound | Mouse Model | Dose | Dosing Schedule | Route of Administrat ion | Citation |
|----------|----------------------------------|---------------------|--------------------|--------------------------------|----------|
| PH797804 | Colon Cancer PDX | 10 mg/kg | Daily | Oral Gavage | [2] |
| SCIO-469 | Multiple Myeloma Xenograft | 10, 30, 90 mg/kg | Twice Daily | Oral | [3] |

Note: The optimal dose of **LY3007113** for a specific mouse model and cancer type should be determined empirically through dose-finding studies.

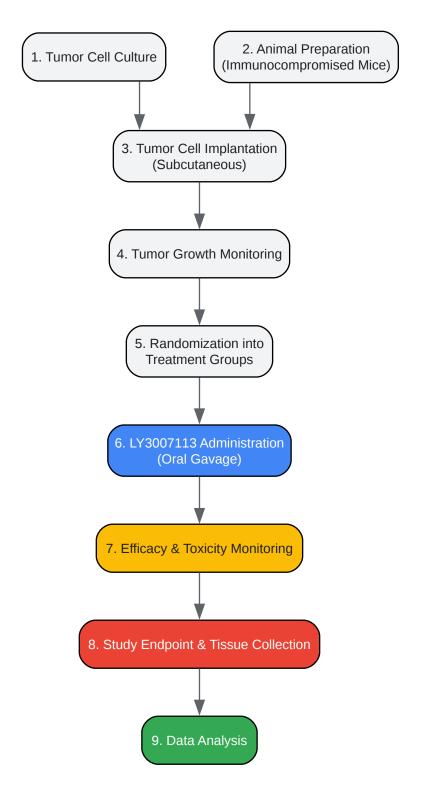


Experimental Protocols

The following are generalized protocols for in vivo studies using **LY3007113** in a subcutaneous xenograft mouse model. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

General Workflow for a Xenograft Study





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References

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- 2. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
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